7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) typically involves multiple steps, starting with the preparation of the quinoline derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize efficiency and scalability. These methods may involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline rings, altering their electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds .
Scientific Research Applications
7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic applications.
Medicine: Its potential medicinal properties are being explored for developing new drugs, particularly in the field of antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes, while the trithia-diazacyclohexadecane moiety can chelate metal ions, affecting enzymatic activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol): This compound shares a similar structure but with an additional oxygen atom, which can alter its chemical properties and reactivity.
7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloro-8-quinolinol):
Uniqueness
The uniqueness of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
343372-32-7 |
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Molecular Formula |
C29H32Cl2N4O3S3 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
4,10-bis(5-chloro-8-hydroxyquinolin-7-yl)-1,7,13-trithia-4,10-diazacyclohexadecan-5-ol |
InChI |
InChI=1S/C29H32Cl2N4O3S3/c30-21-16-23(28(37)26-19(21)4-1-6-32-26)34-8-13-39-11-3-12-40-15-10-35(25(36)18-41-14-9-34)24-17-22(31)20-5-2-7-33-27(20)29(24)38/h1-2,4-7,16-17,25,36-38H,3,8-15,18H2 |
InChI Key |
GSLDSCKRJXWRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN(CCSCC(N(CCSC1)C2=CC(=C3C=CC=NC3=C2O)Cl)O)C4=CC(=C5C=CC=NC5=C4O)Cl |
Origin of Product |
United States |
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